Nanonorcaryophyllene A
Description
Nanonorcaryophyllene A is a norcaryophyllenoid sesquiterpene isolated from the Taiwan soft coral Sinularia nanolobata. Characterized by a norcaryophyllane skeleton, it features a bicyclic ring system (4/9 fused rings) with distinct stereochemical configurations at key chiral centers. Its molecular formula (C₁₅H₂₂O) and structure were elucidated via high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy, revealing a cis-configuration at the caryophyllane skeleton critical for its bioactivity .
Properties
Molecular Formula |
C14H22O2 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(1S,4S,6S,10R,12S)-4,12-dimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecan-12-ol |
InChI |
InChI=1S/C14H22O2/c1-9-4-5-12-14(3,16-12)7-6-11-10(9)8-13(11,2)15/h10-12,15H,1,4-8H2,2-3H3/t10-,11-,12-,13-,14-/m0/s1 |
InChI Key |
FDXOLTKNPDKRPV-PEDHHIEDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H](C[C@]3(C)O)C(=C)CC[C@@H]1O2 |
Canonical SMILES |
CC12CCC3C(CC3(C)O)C(=C)CCC1O2 |
Synonyms |
nanonorcaryophyllene A |
Origin of Product |
United States |
Comparison with Similar Compounds
Sinuhirtin G (Epimer of Nanonorcaryophyllene A)
Sinuhirtin G, isolated from Sinularia hirta, is a structural epimer of this compound. Key differences in their ¹³C NMR data highlight stereochemical variations at C-9, C-10, C-11, and C-12 (Table 1). These differences arise from the epimerization at C-9, leading to distinct relative configurations (RC) and absolute configurations (AC).
Table 1: ¹³C NMR Comparison of this compound and Sinuhirtin G
| Carbon Position | This compound (δC, ppm) | Sinuhirtin G (δC, ppm) |
|---|---|---|
| C-9 | 44.9 | 48.2 |
| C-10 | 42.6 | 40.5 |
| C-11 | 71.1 | 73.6 |
| C-12 | 21.5 | 28.3 |
The AC of this compound (1R,4R,5R,9S,11S) differs from Sinuhirtin G (1R,4R,5R,9S,11S*), as confirmed by theoretical specific rotation calculations ([α]ᴅ = −40.5 for Sinuhirtin G vs. unmeasured for this compound) .
Nanonorcaryophyllene B (Cis- vs. Trans-Isomer)
Nanonorcaryophyllene B, another norcaryophyllenoid, shares the same molecular framework but exhibits a cis-configuration at the caryophyllane skeleton. This cis-configuration correlates with potent cytotoxicity against liver and colorectal cancer cells (IC₅₀ < 10 μM), whereas its trans-isomer shows negligible activity.
Pestalotiopsin A and Suberosols
Pestalotiopsin A and suberosols are caryophyllane sesquiterpenes with similar bicyclic skeletons but differing oxygenation patterns. Pestalotiopsin A contains additional epoxy groups, while suberosols feature hydroxylation at C-12. These modifications reduce their cytotoxicity compared to this compound, emphasizing the role of stereochemistry and minimal oxygenation in this compound’s bioactivity .
Bioactivity and Functional Comparisons
This compound’s bioactivity is hypothesized to depend on its cis-configuration, which enhances interactions with cellular targets like kinases or apoptosis regulators. In contrast, trans-isomers (e.g., nanonorcaryophyllene B trans) lack this activity due to steric hindrance. However, this hypothesis requires validation through comparative studies using this compound and its epimers .
Q & A
Q. How can microfluidic platforms improve the high-throughput screening of this compound derivatives?
- Methodological Answer : Utilize droplet-based microfluidics to screen thousands of derivatives in picoliter volumes. Integrate fluorescence-activated cell sorting (FACS) for real-time selection of bioactive compounds. Optimize chip design using computational fluid dynamics (CFD) simulations to minimize cross-contamination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
